molecular formula C13H19Cl3N2 B7899091 (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B7899091
M. Wt: 309.7 g/mol
InChI Key: QHCINYOGIHMRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a dichlorobenzyl group and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidin-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine
  • (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine acetate
  • (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine sulfate

Uniqueness

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These properties make it suitable for various specialized applications in research and industry.

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-1-2-13(15)11(7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16-17H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCINYOGIHMRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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